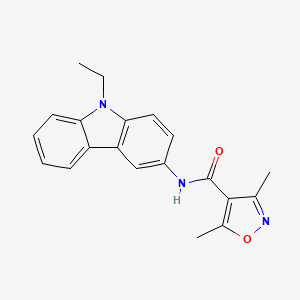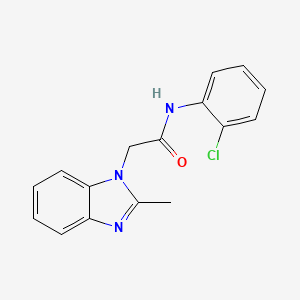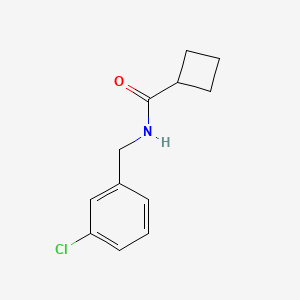![molecular formula C17H25N3O3 B7460606 Ethyl 4-[(4-propan-2-ylpiperazine-1-carbonyl)amino]benzoate](/img/structure/B7460606.png)
Ethyl 4-[(4-propan-2-ylpiperazine-1-carbonyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[(4-propan-2-ylpiperazine-1-carbonyl)amino]benzoate, also known as EPPB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPB is a small molecule inhibitor that targets the protein-protein interactions (PPIs) of various disease-related proteins.
Mécanisme D'action
Ethyl 4-[(4-propan-2-ylpiperazine-1-carbonyl)amino]benzoate targets the PPIs of disease-related proteins by binding to specific sites on the protein surface. This binding disrupts the formation of the protein complex and prevents downstream signaling pathways from being activated. In the case of cancer, Ethyl 4-[(4-propan-2-ylpiperazine-1-carbonyl)amino]benzoate inhibits the PPI between MDM2 and p53, leading to the activation of the p53 pathway and the induction of cell death. In the case of viral infections, Ethyl 4-[(4-propan-2-ylpiperazine-1-carbonyl)amino]benzoate inhibits the PPI between viral proteins, leading to the inhibition of viral replication.
Biochemical and Physiological Effects:
Ethyl 4-[(4-propan-2-ylpiperazine-1-carbonyl)amino]benzoate has been shown to have minimal toxicity in vitro and in vivo studies. In cancer cells, Ethyl 4-[(4-propan-2-ylpiperazine-1-carbonyl)amino]benzoate induces cell death through the activation of the p53 pathway. In viral infections, Ethyl 4-[(4-propan-2-ylpiperazine-1-carbonyl)amino]benzoate inhibits viral replication by disrupting protein-protein interactions. Ethyl 4-[(4-propan-2-ylpiperazine-1-carbonyl)amino]benzoate has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 4-[(4-propan-2-ylpiperazine-1-carbonyl)amino]benzoate has several advantages for lab experiments, including its small size, high potency, and specificity for disease-related proteins. However, Ethyl 4-[(4-propan-2-ylpiperazine-1-carbonyl)amino]benzoate can be difficult to synthesize and may require specialized equipment and expertise. Additionally, Ethyl 4-[(4-propan-2-ylpiperazine-1-carbonyl)amino]benzoate may have off-target effects on other proteins, which can complicate data interpretation.
Orientations Futures
There are several future directions for research on Ethyl 4-[(4-propan-2-ylpiperazine-1-carbonyl)amino]benzoate, including the development of more efficient synthesis methods, the identification of new disease-related proteins that can be targeted by Ethyl 4-[(4-propan-2-ylpiperazine-1-carbonyl)amino]benzoate, and the optimization of Ethyl 4-[(4-propan-2-ylpiperazine-1-carbonyl)amino]benzoate for clinical use. Additionally, Ethyl 4-[(4-propan-2-ylpiperazine-1-carbonyl)amino]benzoate can be used as a tool for studying protein-protein interactions and signaling pathways in various diseases.
Méthodes De Synthèse
Ethyl 4-[(4-propan-2-ylpiperazine-1-carbonyl)amino]benzoate can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the reaction of 4-nitrobenzoic acid with ethyl chloroformate to give ethyl 4-nitrobenzoate. The second step involves the reduction of the nitro group to an amino group using palladium on carbon as a catalyst. The final step involves the reaction of the amino group with 4-propan-2-ylpiperazine-1-carbonyl chloride to give Ethyl 4-[(4-propan-2-ylpiperazine-1-carbonyl)amino]benzoate.
Applications De Recherche Scientifique
Ethyl 4-[(4-propan-2-ylpiperazine-1-carbonyl)amino]benzoate has been studied extensively for its potential therapeutic applications in various diseases, including cancer, viral infections, and neurological disorders. Ethyl 4-[(4-propan-2-ylpiperazine-1-carbonyl)amino]benzoate has been shown to inhibit the PPIs of several disease-related proteins, including MDM2, p53, and HCV NS5A. The inhibition of these PPIs can lead to the disruption of downstream signaling pathways and the induction of cell death in cancer cells. Additionally, Ethyl 4-[(4-propan-2-ylpiperazine-1-carbonyl)amino]benzoate has been shown to inhibit the replication of HCV and other viruses by targeting viral protein-protein interactions.
Propriétés
IUPAC Name |
ethyl 4-[(4-propan-2-ylpiperazine-1-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-4-23-16(21)14-5-7-15(8-6-14)18-17(22)20-11-9-19(10-12-20)13(2)3/h5-8,13H,4,9-12H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKLMZXKDFYALO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(4-propan-2-ylpiperazine-1-carbonyl)amino]benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[[(2,4-Dichlorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7460585.png)
![2-[2-[(4-chlorophenoxy)methyl]benzimidazol-1-yl]-N-phenylacetamide](/img/structure/B7460593.png)
![5-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,2-oxazole-3-carboxamide](/img/structure/B7460613.png)




